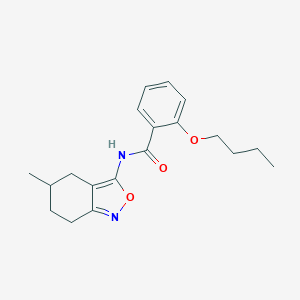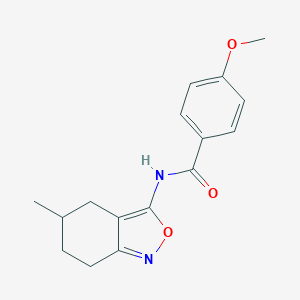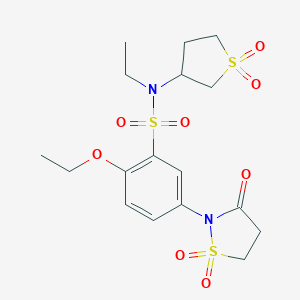
5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-2-ethoxy-N-ethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-2-ethoxy-N-ethylbenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a sulfonamide derivative that has been synthesized using a specific method and has been found to have a unique mechanism of action.
Mécanisme D'action
The mechanism of action of 5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-2-ethoxy-N-ethylbenzenesulfonamide involves the inhibition of various enzymes, including carbonic anhydrase and histone deacetylase. Carbonic anhydrase is an enzyme that is involved in the regulation of pH in the body, and its inhibition can lead to the disruption of various cellular processes. Histone deacetylase is an enzyme that plays a crucial role in the regulation of gene expression, and its inhibition can lead to the activation of tumor suppressor genes and the inhibition of oncogenes.
Effets Biochimiques Et Physiologiques
5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-2-ethoxy-N-ethylbenzenesulfonamide has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, this compound has been found to inhibit the production of pro-inflammatory cytokines, leading to its anti-inflammatory effects. It has also been shown to inhibit the growth of various bacterial and fungal strains, leading to its antimicrobial properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-2-ethoxy-N-ethylbenzenesulfonamide in lab experiments include its unique mechanism of action, its ability to inhibit various enzymes, and its potential therapeutic applications. However, there are also some limitations to using this compound in lab experiments. One of the limitations is its low solubility in water, which can make it difficult to use in aqueous solutions. Additionally, this compound can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-2-ethoxy-N-ethylbenzenesulfonamide. One future direction is to investigate its potential as a therapeutic agent for the treatment of cancer, inflammation, and microbial infections. Another future direction is to study its mechanism of action in more detail, including its interactions with various enzymes and cellular pathways. Additionally, future research could focus on improving the solubility and bioavailability of this compound, which could increase its effectiveness as a therapeutic agent.
Méthodes De Synthèse
The synthesis method of 5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-2-ethoxy-N-ethylbenzenesulfonamide involves the reaction of 2-ethoxy-N-ethylbenzenesulfonamide with 1,1-dioxotetrahydro-3-thiophene carboxylic acid in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the intermediate product. This intermediate product is then reacted with 2-isothiazolidinone-1,1-dioxide in the presence of a base, such as triethylamine, to yield the final product.
Applications De Recherche Scientifique
5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-2-ethoxy-N-ethylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and antimicrobial properties. Several studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have antimicrobial properties against various bacterial and fungal strains.
Propriétés
Nom du produit |
5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-2-ethoxy-N-ethylbenzenesulfonamide |
|---|---|
Formule moléculaire |
C17H24N2O8S3 |
Poids moléculaire |
480.6 g/mol |
Nom IUPAC |
N-(1,1-dioxothiolan-3-yl)-2-ethoxy-N-ethyl-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H24N2O8S3/c1-3-18(14-7-9-28(21,22)12-14)30(25,26)16-11-13(5-6-15(16)27-4-2)19-17(20)8-10-29(19,23)24/h5-6,11,14H,3-4,7-10,12H2,1-2H3 |
Clé InChI |
YKHMNQBCVBIVNG-UHFFFAOYSA-N |
SMILES |
CCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)OCC |
SMILES canonique |
CCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



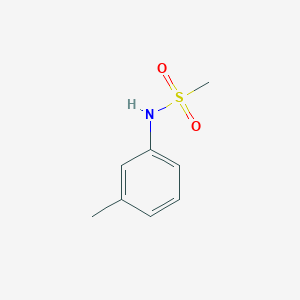
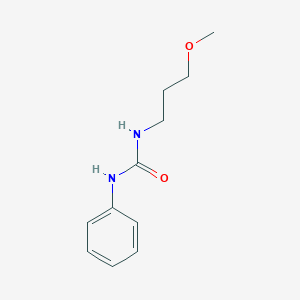
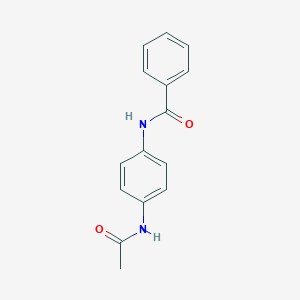

![4-Chloro-N-[3-(4-methyl-piperidin-1-yl)-3-oxo-propyl]-benzenesulfonamide](/img/structure/B240937.png)
![N-{2-hydroxy-3-[(methylsulfonyl)(phenyl)amino]propyl}-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B240939.png)
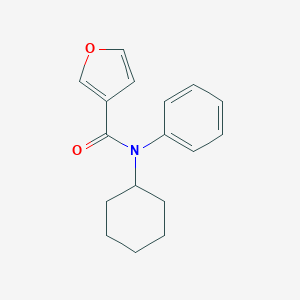
![(5'-bromo-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B240946.png)
![(4',7'-dimethyl-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B240947.png)
![7-ethyl-3-(2-furylmethyl)-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B240949.png)

![N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}butanamide](/img/structure/B240952.png)
